

Spectroscopic Analysis of 3,5-Pyridinedicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Pyridinedicarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **3,5-Pyridinedicarboxylic acid**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and key concepts are visualized to facilitate understanding.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of **3,5-Pyridinedicarboxylic acid**.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic Acid)
3100-3000	Medium	C-H stretch (Aromatic)
1710-1680	Strong	C=O stretch (Carboxylic Acid)
1600-1580	Medium	C=C stretch (Aromatic Ring)
1450-1400	Medium	O-H bend (Carboxylic Acid)
1320-1210	Strong	C-O stretch (Carboxylic Acid)
920-900	Broad, Medium	O-H bend (out-of-plane)
850-750	Strong	C-H bend (Aromatic, out-of-plane)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.5	Singlet, Broad	2H	-COOH
9.1	Singlet	1H	H-4
8.8	Singlet	2H	H-2, H-6

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~165	C=O (Carboxylic Acid)
~152	C-2, C-6
~140	C-4
~128	C-3, C-5

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
167	100	[M] ⁺ (Molecular Ion)
149	~40	[M - H ₂ O] ⁺
123	~80	[M - COOH] ⁺
105	~30	[M - COOH - H ₂ O] ⁺
77	~60	[C ₅ H ₄ N] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3,5-Pyridinedicarboxylic acid**.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Procedure:

- Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR setup.
- Place a small amount of the solid **3,5-Pyridinedicarboxylic acid** powder onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
- Process the spectrum by subtracting the background and performing a baseline correction.
- Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of **3,5-Pyridinedicarboxylic acid**.

Method: ^1H and ^{13}C NMR Spectroscopy.

Procedure:

- Dissolve approximately 10-20 mg of **3,5-Pyridinedicarboxylic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ^1H NMR spectrum.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H NMR spectrum. Typical parameters include a 400 MHz spectrometer, a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ^{13}C isotope. A proton-decoupled sequence is standard.
- Process the spectra by applying a Fourier transform, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3,5-Pyridinedicarboxylic acid**.

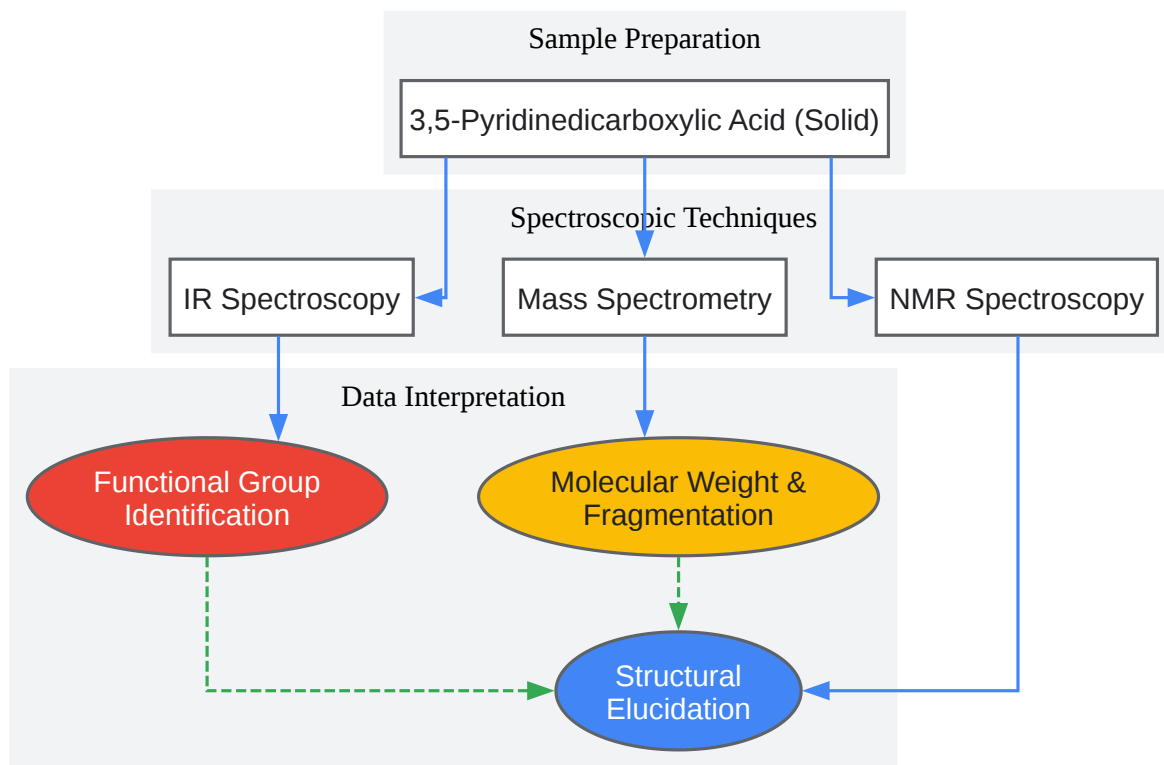
Method: Electron Ionization (EI) Mass Spectrometry.

Procedure:

- Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Heat the probe to volatilize the sample into the ion source.
- Ionize the gaseous molecules using a high-energy electron beam (typically 70 eV).
- Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detect the ions and record the mass-to-charge ratio (m/z) and their relative abundance.
- Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

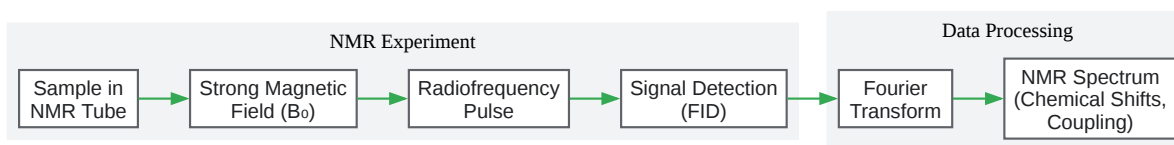
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **3,5-Pyridinedicarboxylic acid**.



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Caption: Workflow for the spectroscopic analysis of **3,5-Pyridinedicarboxylic acid**.



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Caption: Logical flow of an NMR spectroscopy experiment.

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